2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-bis(4-methylphenyl)propane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO2/c1-11-3-7-13(8-4-11)16(19)15(18)17(20)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMHCMQMRWLTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=C(C=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235761 | |
| Record name | 2-Bromo-1,3-bis(4-methylphenyl)-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52046-56-7 | |
| Record name | 2-Bromo-1,3-bis(4-methylphenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52046-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1,3-bis(4-methylphenyl)-1,3-propanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 1,3 Bis 4 Methylphenyl Propane 1,3 Dione
Retrosynthetic Analysis of 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione
A retrosynthetic analysis of this compound simplifies the complex target molecule into more readily available starting materials. The primary disconnection occurs at the carbon-bromine bond, identifying the key precursor as 1,3-Bis(4-methylphenyl)propane-1,3-dione. This disconnection points to a direct bromination of the active methylene (B1212753) group of the 1,3-dicarbonyl scaffold as a feasible forward synthetic step.
Further disconnection of the 1,3-Bis(4-methylphenyl)propane-1,3-dione precursor can be envisioned through a Claisen condensation-type reaction. This involves breaking the carbon-carbon bonds between the carbonyl carbons and the central methylene carbon. This leads to two simpler synthons: an ester derivative of 4-methylbenzoic acid (such as ethyl 4-methylbenzoate) and a ketone, 4-methylacetophenone. These precursors are commercially available and serve as the foundational building blocks for the synthesis of the target molecule.
Precursor Synthesis and Functionalization
The synthesis of this compound is a multi-step process that begins with the construction of the 1,3-diketone scaffold followed by a regioselective bromination.
Synthesis of 1,3-Bis(4-methylphenyl)propane-1,3-dione Scaffolds
The formation of the 1,3-Bis(4-methylphenyl)propane-1,3-dione scaffold is typically achieved through a Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In this specific synthesis, ethyl 4-methylbenzoate is reacted with 4-methylacetophenone in the presence of a strong base, such as sodium amide (NaNH2) or sodium hydride (NaH). The base deprotonates the α-carbon of 4-methylacetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-methylbenzoate. Subsequent protonation during workup yields the desired 1,3-diketone.
| Reactant 1 | Reactant 2 | Base | Product |
| 4-Methylacetophenone | Ethyl 4-methylbenzoate | Sodium amide (NaNH2) | 1,3-Bis(4-methylphenyl)propane-1,3-dione |
Direct Bromination Approaches: Reagent Selection and Optimization
The α-monobromination of 1,3-diketones at the central carbon is a crucial transformation in organic synthesis. acs.org The selection of the brominating agent and reaction conditions is critical to achieve high yield and regioselectivity, avoiding unwanted side reactions such as dibromination or bromination of the aromatic rings.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated methylene groups, such as the one present in 1,3-diketones. rsc.org It is a convenient and safer alternative to molecular bromine. The reaction is often carried out in a suitable organic solvent, and various conditions can be employed to optimize the yield and selectivity.
Solvent-free conditions have been reported to be highly effective for the monobromination of 1,3-diketones using NBS at room temperature. rsc.org This approach offers a more environmentally friendly "green" chemistry alternative. The reaction can also be promoted by a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), which can increase the reaction rate. researchgate.net
| Substrate | Brominating Agent | Conditions | Product |
| 1,3-Bis(4-methylphenyl)propane-1,3-dione | N-Bromosuccinimide (NBS) | Solvent-free, room temperature | This compound |
| 1,3-Bis(4-methylphenyl)propane-1,3-dione | N-Bromosuccinimide (NBS) / p-TSA (cat.) | Solvent-free | This compound |
While NBS is a common choice, other brominating agents can also be employed, each with its own advantages. The choice of reagent can influence the reaction's selectivity and efficiency.
Bromodimethylsulfonium bromide (BDMS): This reagent has been shown to be effective for the regioselective α-monobromination of 1,3-diketones under mild conditions, often at low temperatures (0-5 °C) or room temperature, without the need for a base or catalyst. acs.org
Pyridinium hydrobromide perbromide (PHP) and Phenyltrimethylammonium perbromide (PTAB): These are considered milder brominating agents and can be useful alternatives to molecular bromine. commonorganicchemistry.com
Molecular Bromine (Br2): Traditionally used for such transformations, molecular bromine is highly reactive but also hazardous and can lead to over-bromination or side reactions if not carefully controlled. nih.gov
A comparison of the efficacy of these reagents highlights a trade-off between reactivity and selectivity. While molecular bromine is highly reactive, reagents like BDMS and NBS often provide better control and higher yields of the desired monobrominated product. acs.org
| Brominating Agent | Key Advantages |
| N-Bromosuccinimide (NBS) | Solid, easy to handle, good selectivity. rsc.org |
| Bromodimethylsulfonium bromide (BDMS) | High regioselectivity, mild conditions, no catalyst needed. acs.org |
| Pyridinium hydrobromide perbromide (PHP) | Milder alternative to Br2. commonorganicchemistry.com |
| Phenyltrimethylammonium perbromide (PTAB) | Milder alternative to Br2. commonorganicchemistry.com |
Regioselectivity and Stereoselectivity in the Bromination of 1,3-Diketones
The bromination of 1,3-Bis(4-methylphenyl)propane-1,3-dione is highly regioselective for the C2 position. This is due to the increased acidity of the methylene protons located between the two electron-withdrawing carbonyl groups. The resulting enolate intermediate is stabilized by resonance, making this position the most favorable site for electrophilic attack by a bromine source.
The reaction mechanism typically proceeds through an enol or enolate intermediate. In acidic conditions, the ketone tautomerizes to its enol form, which then reacts with the electrophilic bromine. Under basic conditions, the diketone is deprotonated to form an enolate, which is a more potent nucleophile and readily reacts with the brominating agent.
As the C2 carbon of this compound is not a stereocenter, stereoselectivity is not a consideration in this particular bromination reaction. The focus remains on achieving high regioselectivity to ensure the bromine atom is introduced exclusively at the desired central carbon position.
Novel Synthetic Routes to this compound and Analogues
The primary route to this compound involves the direct bromination of the parent dicarbonyl compound, 1,3-bis(4-methylphenyl)propane-1,3-dione. The methylene carbon situated between the two carbonyl groups is highly activated and readily undergoes electrophilic substitution.
Novel synthetic strategies for α-bromination of 1,3-dicarbonyl compounds often focus on the use of milder and more selective brominating agents, as well as innovative reaction conditions that improve yield and purity while minimizing waste. While traditional methods may employ liquid bromine, which is highly toxic and corrosive, modern approaches favor reagents like N-Bromosuccinimide (NBS).
A plausible novel synthetic route for this compound would involve the reaction of 1,3-bis(4-methylphenyl)propane-1,3-dione with a brominating agent under optimized conditions. The choice of solvent, temperature, and brominating agent can significantly influence the outcome of the reaction, including the yield and the formation of byproducts. For instance, the use of in-situ generated hypobromite from the oxidation of bromide salts presents a safer alternative to molecular bromine.
Green Chemistry Protocols in the Synthesis of α-Brominated Dicarbonyls
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound and its analogues can be made more environmentally friendly by adopting catalyst-free reaction conditions and utilizing benign solvents.
Catalyst-Free Reaction Conditions
A significant advancement in the green synthesis of α-brominated dicarbonyls is the development of catalyst-free reaction protocols. For the synthesis of compounds like this compound, this approach offers the advantage of simplified purification procedures and reduced environmental impact from catalyst residues.
One of the most effective methods for the catalyst-free bromination of 1,3-diketones is the use of N-Bromosuccinimide (NBS) under solvent-free conditions. rsc.org This solid-state or neat reaction involves the direct trituration of the solid 1,3-dicarbonyl compound with NBS at room temperature. rsc.org The reaction is often rapid and highly efficient, affording the desired α-monobrominated product in high yield. rsc.org The only byproduct, succinimide, can be easily removed by washing with water. rsc.org This method avoids the use of any organic solvent, making it an excellent example of a green synthetic protocol.
Illustrative Data for Catalyst-Free Bromination of Analogous 1,3-Diketones:
| Entry | 1,3-Diketone | Brominating Agent | Conditions | Yield (%) |
| 1 | 1,3-Diphenylpropane-1,3-dione (B8210364) | NBS | Solvent-free, rt, 10 min | >95 |
| 2 | 1-(4-Methoxyphenyl)-3-phenylpropane-1,3-dione | NBS | Solvent-free, rt, 15 min | >90 |
| 3 | 1,3-Bis(4-chlorophenyl)propane-1,3-dione | NBS | Solvent-free, rt, 10 min | >95 |
This data is illustrative and based on reported syntheses of analogous compounds. Specific yields for this compound may vary.
Mechanochemical approaches, where mechanical energy is used to initiate and sustain chemical reactions, also offer a promising catalyst-free and solvent-free route. Ball milling of a 1,3-dicarbonyl compound with a solid brominating agent like NBS can lead to the efficient formation of the α-brominated product.
Environmentally Benign Solvents and Isolation Procedures
When a solvent is necessary for a reaction, the principles of green chemistry advocate for the use of environmentally benign options. For the bromination of 1,3-diarylpropane-1,3-diones, traditional solvents such as chlorinated hydrocarbons can be replaced with greener alternatives.
Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. researchgate.net While the organic substrates may have limited solubility in water, reactions can often be performed in aqueous media, sometimes with the aid of a phase-transfer catalyst or by leveraging the "on-water" effect where reactions are accelerated at the organic-water interface. The use of a bromide-bromate couple in an aqueous medium for the bromination of aromatic compounds is one such eco-friendly approach. researchgate.net
Other green solvents that could be applicable include ionic liquids and deep eutectic solvents. These solvents have negligible vapor pressure, reducing air pollution, and can often be recycled. The choice of a suitable green solvent would depend on the specific reaction conditions and the solubility of 1,3-bis(4-methylphenyl)propane-1,3-dione.
Isolation procedures can also be designed to be more environmentally friendly. In the case of the solvent-free reaction with NBS, the product can be isolated by simply washing the reaction mixture with water to remove the succinimide byproduct, followed by filtration. rsc.org This avoids the need for column chromatography, which consumes large quantities of organic solvents.
Potential Green Solvents for the Synthesis of this compound:
| Solvent | Rationale for Use | Potential Isolation Method |
| Water | Non-toxic, non-flammable, readily available | Filtration of the solid product |
| Ethanol | Renewable resource, biodegradable | Crystallization |
| Ionic Liquids | Low volatility, recyclable | Extraction with a benign solvent |
| Deep Eutectic Solvents | Biodegradable, low cost | Extraction or direct crystallization |
The suitability of these solvents and isolation methods would need to be experimentally verified for the specific synthesis of this compound.
Chemical Reactivity and Mechanistic Studies of 2 Bromo 1,3 Bis 4 Methylphenyl Propane 1,3 Dione
Reactivity at the α-Bromo Position
The carbon atom situated between the two carbonyl groups is rendered highly electrophilic by the electron-withdrawing effects of both the adjacent carbonyls and the electronegative bromine atom. This electronic feature makes the α-bromo position susceptible to reactions with nucleophiles and bases.
The bromine atom at the α-position is a good leaving group, facilitating nucleophilic substitution reactions. These reactions can proceed through different mechanisms, primarily the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) pathways. youtube.com The structure of 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione, where the α-carbon is tertiary-like and flanked by two bulky p-tolyl groups, introduces significant steric hindrance. This steric bulk generally disfavors the backside attack required for an Sₙ2 mechanism. youtube.comchemguide.co.uk
Conversely, the Sₙ1 mechanism involves the formation of a carbocation intermediate in the rate-determining step. libretexts.orgyoutube.com While a tertiary carbocation is generally stable, the adjacent electron-withdrawing carbonyl groups would destabilize a positive charge at the α-position, making the formation of a distinct carbocation intermediate unfavorable.
Given these competing factors, nucleophilic substitution on this substrate is complex. Reactions with strong, small nucleophiles might proceed via an Sₙ2 pathway, despite the steric hindrance. Alternatively, reactions in polar, protic solvents with weaker nucleophiles might exhibit characteristics of an Sₙ1 reaction, potentially involving a solvent-stabilized intermediate. libretexts.org A computational study on similar 2-bromo-1-arylethanone derivatives provides insights into the energetics and mechanisms of such substitution reactions. semanticscholar.org
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Iodide (I⁻) | 2-Iodo-1,3-bis(4-methylphenyl)propane-1,3-dione | Halogen Exchange (Finkelstein Reaction) |
| Azide (N₃⁻) | 2-Azido-1,3-bis(4-methylphenyl)propane-1,3-dione | Azide Substitution |
| Hydroxide (OH⁻) | 2-Hydroxy-1,3-bis(4-methylphenyl)propane-1,3-dione | Hydrolysis |
| Thiolate (RS⁻) | 2-(Alkylthio)-1,3-bis(4-methylphenyl)propane-1,3-dione | Thioether Formation |
When treated with a base, this compound can undergo an elimination reaction to yield an α,β-unsaturated dicarbonyl compound, also known as an enone. This reaction, a dehydrobromination, typically proceeds via an E2 (Elimination Bimolecular) mechanism, especially with strong, non-nucleophilic bases. vedantu.com The base abstracts a proton from a β-carbon, leading to the concerted formation of a double bond and the expulsion of the bromide leaving group.
However, due to the structure of the target molecule, there are no protons on the adjacent carbons (β-carbons) of the carbon-bromine bond. Standard β-elimination is therefore not possible. libretexts.org Instead, elimination reactions can occur if there is a proton on a carbon adjacent to one of the carbonyl groups. Treatment with a base, such as pyridine, can promote the elimination of HBr to form 1,3-bis(4-methylphenyl)prop-1-en-1,3-dione. youtube.com This type of reaction is particularly useful for synthesizing α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis. youtube.comresearchgate.net
| Base | Product | General Conditions |
|---|---|---|
| Pyridine | 1,3-bis(4-methylphenyl)prop-2-en-1-one derivative | Heating |
| Triethylamine (Et₃N) | 1,3-bis(4-methylphenyl)prop-2-en-1-one derivative | Inert solvent, moderate heat |
| Potassium tert-butoxide | 1,3-bis(4-methylphenyl)prop-2-en-1-one derivative | Anhydrous conditions, low temperature |
Reactivity of the 1,3-Dicarbonyl Moiety
The 1,3-dicarbonyl group is a versatile functional moiety that exhibits a range of important chemical properties, including keto-enol tautomerism and reactivity towards bidentate nucleophiles, leading to the formation of heterocyclic systems. It is also a precursor to one of the most important classes of ligands in coordination chemistry.
Like other 1,3-dicarbonyl compounds, this compound exists in equilibrium between its keto and enol tautomeric forms. masterorganicchemistry.com Generally, the equilibrium for simple ketones lies far to the keto side. However, for 1,3-dicarbonyls, the enol form is significantly stabilized by two main factors: conjugation of the C=C double bond with the remaining carbonyl group and the formation of a stable, six-membered quasi-aromatic ring via intramolecular hydrogen bonding. researchgate.netlibretexts.org For example, the parent diketone 2,4-pentanedione exists as 85% enol at equilibrium. libretexts.org The presence of bulky aryl groups, such as the p-tolyl groups in this molecule, can further influence the position of this equilibrium. researchgate.net The electron-withdrawing bromine atom at the α-position generally favors the keto form. ruc.dk
| Compound | % Enol Form (in nonpolar solvent) | Key Stabilizing Factors |
|---|---|---|
| 2,4-Pentanedione (Acetylacetone) | ~95% | Conjugation, Intramolecular H-bond |
| 1,3-Diphenylpropane-1,3-dione (B8210364) (Dibenzoylmethane) | >95% | Extended Conjugation, Intramolecular H-bond |
| 3-Bromo-2,4-pentanedione | ~10% | Inductive effect of Br destabilizes enol |
| 1,3-Bis(4-methylphenyl)propane-1,3-dione | High % enol | Extended Conjugation, Intramolecular H-bond |
The 1,3-dicarbonyl moiety is a key precursor for the synthesis of various five- and six-membered heterocyclic compounds through condensation reactions with bidentate (two-pronged) nucleophiles. nih.gov These reactions are fundamental in heterocyclic chemistry.
Pyrazole Synthesis : Reaction with hydrazine or its derivatives leads to the formation of pyrazoles. nih.govorganic-chemistry.org The reaction, known as the Knorr pyrazole synthesis, involves the initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration. organic-chemistry.orgnih.gov The presence of the α-bromo substituent can influence the regioselectivity of the initial attack and may lead to substituted pyrazoles.
Pyrimidine Synthesis : Condensation with amidines (or related compounds like urea or guanidine) provides access to pyrimidine derivatives. researchgate.net This is known as the Pinner pyrimidine synthesis. slideshare.netmdpi.com The reaction involves the sequential attack of both nitrogen atoms of the nucleophile onto the two carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrimidine ring. nih.govresearchgate.net
| Bidentate Nucleophile | Resulting Heterocycle | Example |
|---|---|---|
| Hydrazine (H₂N-NH₂) | Pyrazole | 3,5-bis(4-methylphenyl)pyrazole |
| Phenylhydrazine (Ph-NH-NH₂) | N-Phenylpyrazole | 1-phenyl-3,5-bis(4-methylphenyl)pyrazole |
| Acetamidine | Pyrimidine | 2-methyl-4,6-bis(4-methylphenyl)pyrimidine |
| Urea (H₂N-CO-NH₂) | Pyrimidinone | 4,6-bis(4-methylphenyl)pyrimidin-2(1H)-one |
The parent compound, 1,3-bis(4-methylphenyl)propane-1,3-dione, is a classic precursor to β-diketonate ligands, which are ubiquitous in coordination chemistry. unicam.it Upon deprotonation of the acidic α-proton (a reaction that would typically remove the bromine in the title compound), a resonance-stabilized enolate anion is formed. This anion acts as a bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. nih.govresearchgate.net
These β-diketonate ligands form complexes with almost every metal in the periodic table. unicam.itresearcher.life The resulting metal complexes have diverse applications, for instance, as catalysts and precursor materials. The nature of the substituents on the β-diketonate ligand, in this case, the p-tolyl groups, can significantly influence the properties of the metal complex, such as its solubility, volatility, and electronic characteristics. For example, complexes with lanthanide metals are known for their unique photoluminescent properties. rsc.org
| Metal Ion | Typical Formula | Coordination Geometry |
|---|---|---|
| Copper(II) (Cu²⁺) | [CuL₂] | Square Planar |
| Iron(III) (Fe³⁺) | [FeL₃] | Octahedral |
| Cobalt(II) (Co²⁺) | [CoL₂] | Tetrahedral or Octahedral (with additional ligands) |
| Europium(III) (Eu³⁺) | [EuL₃(H₂O)₂] | Square Antiprism |
Reaction Mechanisms and Kinetic Investigations of this compound
The chemical reactivity of this compound is centered around the electrophilic nature of the carbon atom bearing the bromine and the two carbonyl carbons. The presence of the electron-withdrawing bromine atom at the α-position to both carbonyl groups significantly influences the molecule's reactivity, making it a versatile substrate for various organic transformations.
Nucleophilic Substitution Reactions:
A primary reaction pathway for α-bromo-β-diketones is nucleophilic substitution, where the bromide ion acts as a good leaving group. The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the nature of the nucleophile, solvent, and steric hindrance around the electrophilic center.
SN2 Mechanism: In a typical SN2 reaction, a nucleophile directly attacks the carbon atom bonded to the bromine, leading to a concerted displacement of the bromide ion. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The transition state involves the simultaneous formation of the new carbon-nucleophile bond and the breaking of the carbon-bromine bond.
SN1 Mechanism: An SN1 mechanism would involve the initial departure of the bromide ion to form a carbocation intermediate. This carbocation would be stabilized by resonance with the adjacent carbonyl groups. However, the formation of a secondary carbocation is generally less favorable than a tertiary one. The presence of bulky 4-methylphenyl groups might also influence the feasibility of this pathway. Subsequent attack by a nucleophile on the carbocation would yield the substitution product. This mechanism is more likely with weak nucleophiles in polar protic solvents.
Reactions with Binucleophiles:
This compound is a valuable precursor for the synthesis of various heterocyclic compounds through reactions with binucleophiles. For instance, reaction with thiourea derivatives can lead to the formation of thiazole rings. The mechanism of such reactions typically involves an initial nucleophilic attack by one of the heteroatoms of the binucleophile on the α-carbon, followed by an intramolecular cyclization.
Kinetic Investigations:
Detailed kinetic studies on this compound are not extensively reported in the literature. However, based on analogous α-bromo ketones, the rate of nucleophilic substitution would likely be dependent on the concentrations of both the substrate and the nucleophile, suggesting a second-order kinetic profile, characteristic of SN2 reactions.
To illustrate the expected kinetic behavior, a hypothetical rate law for an SN2 reaction can be expressed as:
Rate = k[this compound][Nucleophile]
Where 'k' is the rate constant. The value of 'k' would be influenced by temperature, solvent polarity, and the specific nucleophile used.
| Factor | Expected Influence on Reaction Rate |
| Nucleophile Strength | Stronger nucleophiles will increase the reaction rate. |
| Solvent Polarity | Polar aprotic solvents generally favor SN2 reactions. |
| Temperature | Increasing the temperature will increase the reaction rate. |
| Leaving Group | Bromide is a good leaving group, facilitating the reaction. |
Impact of the 4-Methylphenyl Substituents on Reactivity
The two 4-methylphenyl (tolyl) groups attached to the carbonyl carbons play a significant role in modulating the reactivity of this compound through both electronic and steric effects.
Electronic Effects:
The methyl group on the phenyl ring is an electron-donating group due to hyperconjugation and a weak inductive effect. This electron-donating nature has two opposing effects on the reactivity of the molecule:
Decreased Electrophilicity of Carbonyl Carbons: The electron-donating methyl groups push electron density towards the carbonyl carbons. This reduces their partial positive charge, making them less electrophilic and therefore less susceptible to nucleophilic attack directly at the carbonyl carbon.
Stabilization of Potential Carbocation Intermediate: In a potential SN1 pathway, the electron-donating tolyl groups would help to stabilize the positive charge of the carbocation intermediate through resonance, potentially favoring this mechanism under certain conditions.
Steric Effects:
The 4-methylphenyl groups are bulky substituents. This steric hindrance can significantly impact the approach of nucleophiles to the electrophilic centers of the molecule.
Hindrance at the α-Carbon: The tolyl groups can sterically shield the α-carbon from attack by bulky nucleophiles, thereby slowing down the rate of SN2 reactions.
Hindrance at the Carbonyl Carbons: The approach of nucleophiles to the carbonyl carbons is also impeded by the steric bulk of the aryl groups.
The combination of these steric and electronic effects generally leads to a lower reactivity for this compound compared to analogous α-bromo-β-diketones with smaller or electron-withdrawing substituents.
| Effect | Influence of 4-Methylphenyl Group | Consequence on Reactivity |
| Electronic (Inductive/Resonance) | Electron-donating | Decreases electrophilicity of carbonyl carbons; Stabilizes potential carbocation intermediate. |
| Steric | Bulky group | Hinders nucleophilic attack at both the α-carbon and carbonyl carbons. |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 1,3 Bis 4 Methylphenyl Propane 1,3 Dione
X-ray Crystallography and Solid-State Structure Analysis
Intermolecular Interactions and Crystal Packing Motifs
It is possible that the synthesis and detailed characterization of 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione have not yet been published or are part of proprietary research. Future studies are required to determine the spectroscopic and structural features of this compound.
Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, it provides a three-dimensional surface that reveals the nature and extent of close contacts between neighboring molecules. While a specific crystal structure for this compound is not publicly available, an analysis of its functional groups allows for a predictive assessment of the types of intermolecular interactions that would govern its crystal packing.
The molecule possesses several key features that dictate its interaction profile: two p-tolyl groups, two carbonyl groups, and a bromine atom. Consequently, the crystal packing would be stabilized by a combination of van der Waals forces, hydrogen bonds, and potentially halogen bonds. The dominant interactions are expected to be H···H contacts due to the abundance of hydrogen atoms on the methyl and phenyl groups. acs.org Significant contributions are also anticipated from C···H/H···C contacts, representing interactions between the phenyl rings and alkyl hydrogens.
A quantitative breakdown of these interactions can be visualized using a 2D fingerprint plot derived from the Hirshfeld surface. The following table provides a hypothetical, yet representative, quantitative assessment of the percentage contribution of various intermolecular contacts, based on analyses of structurally similar brominated organic compounds and β-diketones. acs.orgnih.gov
Table 1: Predicted Quantitative Contribution of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Interaction Type | Description | Predicted Contribution (%) |
|---|---|---|
| H···H | Contacts between hydrogen atoms. | ~ 40 - 50% |
| C···H / H···C | Contacts between carbon and hydrogen atoms (including C-H···π). | ~ 15 - 25% |
| O···H / H···O | Hydrogen bonding involving carbonyl oxygen. | ~ 10 - 15% |
| Br···H / H···Br | Contacts involving the bromine atom and hydrogen atoms. | ~ 5 - 10% |
| C···C | Represents π-π stacking interactions between aromatic rings. | ~ 5 - 10% |
| Br···O / O···Br | Contacts between bromine and carbonyl oxygen. | ~ 1 - 3% |
| Br···Br | Halogen-halogen interactions. | ~ 0.5 - 2% |
| Other | Miscellaneous contacts. | < 1% |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. For this compound, these methods would provide a characteristic fingerprint based on the vibrational modes of its constituent bonds.
The most prominent feature in the FT-IR spectrum is expected to be the strong absorption band corresponding to the C=O stretching of the β-diketone moiety. In β-diketones, this band typically appears in the region of 1680-1720 cm⁻¹. mdpi.com The aromatic p-tolyl groups would give rise to several characteristic bands: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methyl (CH₃) groups would exhibit symmetric and asymmetric stretching and bending vibrations. The presence of the C-Br bond would be confirmed by a stretching vibration at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the aromatic rings and C=C bonds are often strong in the Raman spectrum. The following table summarizes the expected characteristic vibrational frequencies for the title compound.
Table 2: Predicted FT-IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Expected Intensity (IR/Raman) |
|---|---|---|---|
| 3100 - 3000 | ν(C-H)aromatic | Aromatic C-H stretching | Medium / Strong |
| 2980 - 2870 | ν(C-H)aliphatic | Methyl C-H stretching | Medium / Strong |
| 1720 - 1680 | ν(C=O) | Carbonyl stretching of the dione (B5365651) | Strong / Medium |
| 1610 - 1580 | ν(C=C)aromatic | Aromatic ring stretching | Strong / Strong |
| 1520 - 1480 | ν(C=C)aromatic | Aromatic ring stretching | Strong / Strong |
| 1465 - 1440 | δ(CH₃) | Asymmetric methyl bending | Medium / Medium |
| 1380 - 1365 | δ(CH₃) | Symmetric methyl bending | Medium / Medium |
| 1250 - 1180 | δ(C-H)aromatic in-plane | Aromatic C-H in-plane bending | Medium-Strong / Medium |
| 850 - 810 | γ(C-H)aromatic out-of-plane | Out-of-plane bending for 1,4-disubstituted ring | Strong / Weak |
| 650 - 500 | ν(C-Br) | Carbon-Bromine stretching | Medium-Strong / Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns. For this compound (C₁₇H₁₅BrO₂), the molecular weight is 331.21 g/mol .
A key diagnostic feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity at m/z values separated by two mass units (M⁺ and M+2). savemyexams.com
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₁₇H₁₅BrO₂.
Under electron ionization (EI), the molecular ion is expected to undergo fragmentation. The most likely fragmentation pathways involve cleavage adjacent to the carbonyl groups (α-cleavage), loss of the bromine atom, and cleavage of the bonds connecting the phenyl rings.
Predicted Fragmentation Pathways:
Loss of Bromine: A primary fragmentation would be the loss of the bromine radical, leading to a [M-Br]⁺ ion.
α-Cleavage: Cleavage of the C-C bond between the carbonyl groups can lead to the formation of a stable p-methylbenzoyl (p-toluoyl) acylium ion.
Loss of p-tolyl group: Cleavage of the bond between the aromatic ring and the carbonyl group could result in the loss of a p-tolyl radical.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|---|
| 330 | 332 | [M]⁺ | [C₁₇H₁₅BrO₂]⁺ | Molecular ion peak (doublet) |
| 251 | - | [M-Br]⁺ | [C₁₇H₁₅O₂]⁺ | Loss of a bromine radical |
| 223 | - | [M-Br-CO]⁺ | [C₁₆H₁₅O]⁺ | Subsequent loss of carbon monoxide |
| 119 | - | [CH₃C₆H₄CO]⁺ | [C₈H₇O]⁺ | p-methylbenzoyl (p-toluoyl) cation (likely base peak) |
| 91 | - | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, from loss of CO from the p-toluoyl cation |
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in this compound are the two p-methylbenzoyl systems.
These systems contain two main types of electronic transitions:
π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are associated with the aromatic rings and the C=O double bonds and typically result in strong absorption bands (high molar absorptivity, ε). nih.gov
n → π* transitions: These are lower-energy transitions that involve promoting an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital of the carbonyl group. These transitions are symmetry-forbidden and thus result in weak absorption bands (low molar absorptivity). youtube.com
Table 4: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound
| Approximate λmax (nm) | Electronic Transition | Chromophore | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| ~ 250 - 270 | π → π | Aromatic ring and C=O group | High ( > 10,000 L mol⁻¹ cm⁻¹) |
| ~ 310 - 330 | n → π | Carbonyl (C=O) group | Low ( < 1,000 L mol⁻¹ cm⁻¹) |
Computational and Theoretical Studies on 2 Bromo 1,3 Bis 4 Methylphenyl Propane 1,3 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione, DFT calculations provide fundamental insights into its geometry, electronic distribution, and chemical reactivity.
The first step in the computational analysis of a molecule is to determine its most stable three-dimensional structure, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
Conformational analysis of similar 1,3-diketone structures reveals that the molecule can exist in various conformations due to the rotation around single bonds. The presence of the bulky 4-methylphenyl (tolyl) groups and the bromine atom introduces significant steric hindrance, which plays a crucial role in determining the preferred conformation. The enol form is often a key consideration in the conformational landscape of 1,3-diones. Theoretical calculations help in identifying the most stable tautomer (keto or enol) and its specific spatial arrangement. The optimized geometry typically shows the two tolyl groups twisted out of the plane of the central propanedione backbone to minimize steric repulsion.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C-Br | 1.95 | - |
| C=O | 1.23 | - |
| C-C (keto) | 1.54 | - |
| C-C-C (keto) | - | 118.5 |
Note: The data in this table is illustrative and represents typical values for similar structures as specific optimized parameters for the title compound are not widely published.
The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. chemimpex.com
A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chemimpex.com Conversely, a small gap suggests that the molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich aromatic rings and the oxygen atoms of the carbonyl groups, while the LUMO is often distributed over the dione (B5365651) fragment. The presence of the electron-withdrawing bromine atom can influence the energies of these orbitals.
Table 2: Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
Note: These values are representative for brominated diketone structures and serve as an illustration.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the molecular surface.
For this compound, the MEP map would typically show negative potential (red and yellow regions) around the electronegative oxygen atoms of the carbonyl groups, indicating these are the most likely sites for electrophilic attack. The regions around the hydrogen atoms of the aromatic rings would exhibit positive potential (blue regions), suggesting susceptibility to nucleophilic attack. The bromine atom also introduces a region of specific electrostatic potential that can influence intermolecular interactions.
Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These include electronegativity (χ), chemical hardness (η), and global softness (S).
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. chemimpex.com Hard molecules have a large HOMO-LUMO gap. chemimpex.com
Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Local reactivity descriptors, such as Fukui functions, can be used to identify the reactivity of specific atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Table 3: Global Chemical Reactivity Descriptors (Illustrative)
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.3 |
| Chemical Hardness (η) | 2.2 |
Note: This data is illustrative for similar chemical structures.
Spectroscopic Property Prediction and Validation
Computational methods can also be used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net
For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic rings will have distinct chemical shifts depending on their position relative to the methyl and carbonyl groups. The methine proton at the 2-position, bonded to the bromine, would have a characteristic downfield shift. Comparing these calculated shifts with experimentally obtained spectra is a crucial step in confirming the molecular structure. Discrepancies between theoretical and experimental values can often be explained by solvent effects or specific molecular dynamics not fully captured by the computational model.
Table 4: Predicted ¹H NMR Chemical Shifts (Illustrative)
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ | 2.4 |
| CH-Br | 6.2 |
| Aromatic-H (ortho to CO) | 7.9 |
Note: These are estimated values based on general principles and data for related compounds.
Prediction of Vibrational Frequencies and Intensities
Theoretical vibrational analysis is a fundamental computational tool used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes.
For this compound, a frequency calculation would typically be performed after a geometry optimization to ensure the structure corresponds to a local minimum on the potential energy surface. The predicted vibrational frequencies could then be correlated with experimental IR and Raman spectra for validation. Each calculated frequency corresponds to a specific type of molecular motion, such as C=O stretching, C-Br stretching, aromatic C-H bending, or phenyl ring vibrations. The intensities of these vibrational modes are also calculated, aiding in the interpretation of the experimental spectra.
A hypothetical data table of predicted vibrational frequencies might look like the following, often including a scaling factor to better match experimental data:
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| Data Not Available | Data Not Available | Data Not Available | e.g., C=O symmetric stretch |
| Data Not Available | Data Not Available | Data Not Available | e.g., Aromatic C-H stretch |
| Data Not Available | Data Not Available | Data Not Available | e.g., C-Br stretch |
| Data Not Available | Data Not Available | Data Not Available | e.g., Phenyl ring deformation |
Simulated UV-Vis Spectra and Electronic Transitions
The electronic absorption properties of this compound could be investigated using TD-DFT. This method allows for the calculation of the energies of excited electronic states, which correspond to the absorption of light in the ultraviolet and visible regions. The results of these calculations are often presented as a simulated UV-Vis spectrum, showing the absorption wavelength (λmax) and the corresponding oscillator strength (f), which is related to the intensity of the absorption.
Key insights can be gained by analyzing the molecular orbitals involved in the primary electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature of these transitions (e.g., π → π* or n → π*) can be determined, providing a deeper understanding of the molecule's electronic structure. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is also a crucial parameter that influences the chemical reactivity and kinetic stability of the molecule.
A representative data table for simulated electronic transitions would include:
| Excitation Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Type |
| Data Not Available | Data Not Available | e.g., HOMO -> LUMO | e.g., π -> π |
| Data Not Available | Data Not Available | e.g., HOMO-1 -> LUMO | e.g., n -> π |
| Data Not Available | Data Not Available | e.g., HOMO -> LUMO+1 | e.g., π -> π* |
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational chemistry is a valuable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve modeling its synthesis or subsequent reactions. By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located.
Transition state analysis is crucial for understanding the kinetics of a reaction. The structure of the transition state provides insight into the geometry of the molecule as it transforms from reactant to product. The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state correctly connects the desired reactants and products.
Non-linear Optical (NLO) Properties and Potential Applications in Photonics (theoretical aspects)
Organic molecules with extended π-conjugated systems and donor-acceptor functionalities can exhibit significant non-linear optical (NLO) properties. These materials have potential applications in technologies such as optical communications, data storage, and frequency conversion.
The NLO response of a molecule is governed by its hyperpolarizabilities. Computational methods, particularly DFT, can be used to predict these properties. The first hyperpolarizability (β) is a key parameter for second-order NLO effects like second-harmonic generation (SHG). The calculation of β involves determining the response of the molecule's dipole moment to an applied electric field.
For this compound, the presence of electron-withdrawing carbonyl groups and potentially electron-donating methyl groups on the phenyl rings could contribute to its NLO properties. Theoretical calculations would involve optimizing the molecular geometry and then computing the static and dynamic first hyperpolarizabilities. Analysis of the molecular orbitals and charge distribution would provide further insight into the origin of the predicted NLO response. The magnitude of the calculated hyperpolarizability would indicate the potential of this compound for use in photonic applications.
A summary of calculated NLO properties would typically be presented in a table:
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | Data Not Available |
| Average Polarizability (α) | Data Not Available |
| First Hyperpolarizability (β) | Data Not Available |
It is important to reiterate that the information presented above is based on general computational chemistry principles and methodologies. No specific research data for this compound was available to populate the illustrative tables.
Derivatization and Transformative Reactions of 2 Bromo 1,3 Bis 4 Methylphenyl Propane 1,3 Dione
Synthesis of Novel Heterocyclic Compounds Utilizing the α-Bromoketone Motif
The α-bromoketone functionality within 2-bromo-1,3-bis(4-methylphenyl)propane-1,3-dione is a pivotal electrophilic center, rendering the molecule susceptible to reactions with a variety of nucleophiles. This reactivity is harnessed in the construction of several classes of heterocyclic compounds.
Formation of Thiazoles and Thiazolines
The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of the thiazole ring system. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea or a substituted thioamide. Given that this compound is an α-bromoketone, it is a suitable substrate for this transformation.
The reaction with thiourea is expected to proceed via initial nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the bromine atom, displacing the bromide ion. Subsequent intramolecular cyclization and dehydration would lead to the formation of a 2-aminothiazole derivative. The reaction of α-bromo-1,3-diketones with N-substituted thioureas can be complex, potentially leading to different regioisomers. The initial step is the nucleophilic displacement of the bromine by the sulfur of the thiourea, forming an S-alkylated intermediate. researchgate.net
Similarly, reaction with thiosemicarbazide can be utilized to synthesize thiazole derivatives. This reaction pathway is a common strategy for accessing substituted 4-phenyl-1,3-thiazole derivatives from α-bromo-phenylethanone compounds. asianpubs.org The reaction of α-bromoketones with thiosemicarbazone derivatives is a known method for the synthesis of molecules containing more than one thiazole ring. rsyn.org
| Reagent | Expected Product Class | Reaction Type |
| Thiourea | 2-Amino-4,5-disubstituted thiazole | Hantzsch Thiazole Synthesis |
| Substituted Thioamides | 2,4,5-Trisubstituted thiazole | Hantzsch Thiazole Synthesis |
| Thiosemicarbazide | 2-Hydrazinyl-4,5-disubstituted thiazole | Cyclocondensation |
Annulation Reactions and Ring Closures
The presence of multiple electrophilic and potentially nucleophilic sites in derivatives of this compound allows for various annulation (ring-forming) and ring-closure reactions. While specific examples involving this exact compound are not extensively documented, the reactivity of the broader class of 1,3-dicarbonyl compounds suggests several possibilities for the synthesis of fused heterocyclic systems. researchgate.net For instance, reaction with bifunctional nucleophiles could lead to the formation of benzodiazepines, benzoxazepines, or other fused heterocycles, depending on the nature of the nucleophile.
Regioselective Modifications of the 4-Methylphenyl Groups
The two 4-methylphenyl (p-tolyl) groups in this compound are aromatic and can undergo electrophilic aromatic substitution reactions. The substitution pattern on the aromatic rings can be influenced by the directing effects of the substituents already present. The acyl groups attached to the phenyl rings are deactivating and meta-directing. However, the methyl groups are activating and ortho-, para-directing. The interplay of these directing effects would determine the regioselectivity of further substitutions.
Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.comlibretexts.org
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO2) group onto the aromatic rings. The position of nitration would be influenced by the steric hindrance and the combined electronic effects of the methyl and acyl groups.
Sulfonation: Reaction with fuming sulfuric acid (a solution of SO3 in H2SO4) would introduce a sulfonic acid (-SO3H) group onto the aromatic rings. This reaction is often reversible. libretexts.org
Preparation of Chalcone Derivatives from Related β-Diketones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone in the presence of a base. rsc.orgjetir.orgscialert.net While not a direct derivatization of the bromo-compound, the related β-diketone, 1,3-bis(4-methylphenyl)propane-1,3-dione, could potentially serve as a precursor to chalcone derivatives. One hypothetical pathway could involve a retro-Claisen condensation, which would cleave the β-diketone into a p-tolyl methyl ketone (4-methylacetophenone) and a p-tolyl acetate. The former could then be reacted with a suitable aromatic aldehyde to form a chalcone.
Generation of Carbonyl-Based Derivatives (e.g., Oximes, Hydrazones)
The carbonyl groups of the β-diketone moiety in this compound can react with nitrogen-based nucleophiles like hydroxylamine and hydrazine derivatives to form a variety of products.
Oximes: The reaction of 1,3-dicarbonyl compounds with hydroxylamine typically leads to the formation of isoxazoles rather than simple oximes, through a cyclization reaction. researchgate.net However, under specific conditions, the formation of mono- or di-oximes might be possible. The classical method for oxime synthesis involves reacting a carbonyl compound with hydroxylamine hydrochloride, often in the presence of a base. researchgate.netnih.gov
Hydrazones: The reaction of β-dicarbonyl compounds with hydrazine and its derivatives is a well-established method for the synthesis of pyrazoles. mdpi.comresearchgate.net The reaction proceeds through the formation of an intermediate hydrazone which then undergoes intramolecular cyclization and dehydration. A series of novel hydrazones containing a 1,3-diketo moiety have been synthesized as precursors for other biologically important heterocyclic compounds. rsyn.orgresearchgate.netrsyn.org The reaction with substituted hydrazines, such as phenylhydrazine, would yield N-substituted pyrazoles.
| Reagent | Expected Product Class | Notes |
| Hydroxylamine (NH2OH) | Isoxazole | Cyclization is favored over simple oxime formation. |
| Hydrazine (N2H4) | Pyrazole | Proceeds via an intermediate hydrazone. |
| Substituted Hydrazines (e.g., PhNHNH2) | N-Substituted Pyrazole | Allows for the introduction of various substituents on the pyrazole nitrogen. |
Applications of 2 Bromo 1,3 Bis 4 Methylphenyl Propane 1,3 Dione As a Versatile Synthetic Building Block
Role as an Intermediate in Multi-Step Organic Synthesis
The primary application of 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione lies in its role as a highly reactive intermediate in multi-step organic synthesis. The presence of the α-bromo substituent on the β-dicarbonyl framework makes it a valuable precursor for the construction of complex molecular architectures.
The reactivity of this compound is largely dictated by the electrophilic carbon bearing the bromine atom and the two adjacent carbonyl groups that activate the molecule for various transformations. It can readily undergo nucleophilic substitution reactions, where the bromide ion is displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the central carbon of the propane-1,3-dione backbone.
One of the key synthetic utilities of analogous compounds like 2-Bromo-1,3-diphenylpropane-1,3-dione is in the synthesis of heterocyclic compounds. researchgate.net By reacting with various binucleophiles, it can serve as a three-carbon building block for the formation of five, six, and seven-membered rings containing heteroatoms such as nitrogen, oxygen, and sulfur. For instance, condensation reactions with hydrazines, hydroxylamine, or ureas can yield pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocyclic motifs are prevalent in many biologically active molecules and pharmaceutical agents. chemimpex.com
Furthermore, this compound can be employed in carbon-carbon bond-forming reactions. The activated methylene (B1212753) proton (in the de-brominated form) and the electrophilic nature of the brominated carbon provide dual reactivity. For example, it can participate in alkylation and acylation reactions, extending the carbon framework and enabling the synthesis of more elaborate structures. The parent compound, 1,3-diphenylpropane-1,3-dione (B8210364), is a known starting material for the synthesis of various derivatives through such reactions. researchgate.net
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Catalyst | Potential Product Class |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | α-Amino, α-Alkoxy, α-Thio-1,3-diketones |
| Cyclocondensation | Hydrazines, Amidines | Pyrazoles, Pyrimidines |
| Cross-Coupling Reactions | Boronic acids (Suzuki) | α-Aryl-1,3-diketones |
| Reformatsky-type Reactions | Aldehydes/Ketones, Zinc | β-Hydroxy-γ-ketoesters |
Precursor for Advanced Materials
The structural characteristics of this compound suggest its potential as a precursor for the synthesis of advanced materials, including polymers and organic semiconductors. The diaryl dione (B5365651) moiety can be a key component in the backbone of polymers, imparting specific thermal and electronic properties. chemimpex.com
The bromine atom provides a convenient handle for polymerization reactions. For example, it can be utilized in cross-coupling reactions, such as Suzuki or Stille coupling, to form carbon-carbon bonds and build up a polymer chain. The p-tolyl groups can influence the solubility and processing characteristics of the resulting polymers, while the diketone functionality can be used for post-polymerization modifications or to introduce metal-coordinating sites.
In the realm of organic semiconductors, molecules with extended π-conjugated systems are essential. While this compound itself is not a semiconductor, it can be a building block for larger, more conjugated molecules. The aryl groups and the potential for forming heterocyclic systems through reactions at the dicarbonyl unit can contribute to the development of new organic electronic materials. The electronic properties of such materials can be fine-tuned by modifying the substituents on the aromatic rings.
Catalysis and Ligand Design (non-biological context)
The 1,3-dicarbonyl motif is a well-established chelating agent for a wide variety of metal ions. The parent compound, 1,3-bis(4-methylphenyl)propane-1,3-dione, can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms of the enolate form. The resulting metal complexes can have interesting catalytic properties.
The introduction of a bromine atom at the 2-position, as in this compound, offers a point for further functionalization of the ligand. This allows for the design of more complex ligand architectures with tailored steric and electronic properties. For example, the bromine can be replaced by other functional groups that can either modulate the catalytic activity of the metal center or provide a secondary binding site for cooperative catalysis.
These modified ligands can be used to prepare transition metal complexes for various catalytic applications, such as in cross-coupling reactions, oxidation, and reduction processes. The nature of the aryl groups (p-tolyl in this case) can also influence the solubility and stability of the resulting metal complexes in different reaction media.
Contribution to the Development of New Synthetic Methodologies
The unique reactivity of α-halo-β-dicarbonyl compounds, including this compound, makes them valuable tools for the development of new synthetic methodologies. Their ability to act as versatile three-carbon synthons opens up new avenues for the construction of complex organic molecules.
For instance, reactions involving this class of compounds can lead to the discovery of novel cyclization strategies for the synthesis of heterocyclic systems. The development of stereoselective reactions using chiral catalysts in the presence of such substrates could lead to the enantioselective synthesis of important chiral building blocks.
Moreover, the study of the reaction mechanisms of 2-bromo-1,3-diarylpropane-1,3-diones with various reagents can provide fundamental insights into organic reactivity. This knowledge can then be applied to the design of new reactions and the synthesis of novel compounds with desired properties. The exploration of their utility in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, is another area of active research. nih.gov
Future Research Directions and Outlook
Exploration of New Catalyst Systems for Synthesis and Transformation
The synthesis and subsequent reactions of 2-bromo-1,3-dicarbonyl compounds are foundational processes in organic chemistry. Future research is likely to focus on the development of more efficient, selective, and sustainable catalytic methods.
For the synthesis , moving beyond traditional brominating agents that can generate stoichiometric amounts of waste, research will likely target catalytic systems. This could include:
Electrocatalysis: Utilizing electricity to generate a reactive bromine species from a bromide salt in a controlled manner. This approach can minimize waste and improve safety.
Photocatalysis: Employing visible-light-active photocatalysts to generate bromine radicals under mild conditions, offering high selectivity for the α-position of the dicarbonyl compound.
Enzyme-catalyzed Bromination: Exploring the use of haloperoxidase enzymes, which could offer exceptional regio- and stereoselectivity under environmentally benign aqueous conditions.
For transformations , the bromine atom serves as a good leaving group, making the compound a valuable precursor for carbon-carbon and carbon-heteroatom bond formation. Future catalytic research could explore:
Palladium- and Copper-catalyzed Cross-Coupling Reactions: Developing novel ligand systems for catalysts to enable Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings at the C2 position. This would allow for the introduction of a wide array of functional groups.
Organocatalysis: Using small organic molecules as catalysts for reactions such as substitutions and eliminations, avoiding the use of potentially toxic and expensive transition metals.
| Catalyst Type | Potential Advantage | Research Focus |
| Electrocatalysis | Reduced waste, improved safety | Development of stable electrode materials and optimized reaction conditions. |
| Photocatalysis | Mild reaction conditions, high selectivity | Design of efficient photocatalysts that absorb in the visible spectrum. |
| Enzymatic Catalysis | High selectivity, green conditions | Discovery and engineering of robust haloperoxidase enzymes. |
| Transition Metal Catalysis | Versatility in bond formation | Design of new ligands to control reactivity and selectivity. |
| Organocatalysis | Metal-free, lower toxicity | Development of novel chiral organocatalysts for asymmetric transformations. |
Investigation of Stereo- and Enantioselective Reactions
A significant frontier in modern organic synthesis is the control of stereochemistry. For molecules like 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione, which is prochiral following a substitution reaction at the bromine-bearing carbon, the development of stereoselective and enantioselective transformations is a key area for future research.
This will likely involve:
Asymmetric Catalysis: The use of chiral catalysts (both metal-based and organocatalysts) to control the three-dimensional arrangement of atoms in the products of substitution reactions. For example, a chiral phase-transfer catalyst could be used in nucleophilic substitution reactions to produce one enantiomer in excess.
Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct the stereochemical outcome of a reaction, which is then removed.
Dynamic Kinetic Resolution: In cases where the stereocenter is labile, a chiral catalyst can be used to selectively react with one enantiomer of the substrate as it epimerizes, theoretically converting all of the starting material into a single enantiomer of the product.
Advanced Computational Studies on Reaction Dynamics and Selectivity
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. Future research on this compound and related compounds will undoubtedly leverage advanced computational methods.
These studies could include:
Density Functional Theory (DFT) Calculations: To model reaction pathways and transition states for various synthetic transformations. This can help in understanding the mechanism of a reaction and in predicting the most likely products. DFT can also be used to design new catalysts by predicting their electronic and steric properties.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its interactions with catalysts and solvents over time. This can provide insights into the factors that control reaction rates and selectivity.
Machine Learning and AI: To develop predictive models for reaction outcomes based on large datasets of experimental results. This could accelerate the discovery of new reactions and the optimization of reaction conditions.
| Computational Method | Application in Research | Insights Gained |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and catalyst design. | Understanding transition state energies, reaction pathways, and catalyst-substrate interactions. |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules. | Information on conformational changes, solvent effects, and the dynamics of bond formation/breaking. |
| Machine Learning (ML) | Predicting reaction outcomes from data. | Rapid screening of potential catalysts and reaction conditions to identify promising candidates for experimental validation. |
Expansion of Non-Biological Applications in Material Science and Chemical Technology
While many complex organic molecules find applications in medicine, the unique structural and electronic properties of this compound could be exploited in various non-biological contexts.
Future research could explore its use as a building block for:
Polymers and Advanced Materials: The dicarbonyl functionality can be used in polymerization reactions to create novel polymers with specific thermal or mechanical properties. The presence of the tolyl groups could enhance solubility and processability.
Organic Electronics: As a precursor for the synthesis of larger, conjugated organic molecules that could be investigated for their properties as organic semiconductors, light-emitting diodes (OLEDs), or components in solar cells.
Coordination Chemistry and Metal-Organic Frameworks (MOFs): The β-diketone moiety is an excellent ligand for a wide variety of metal ions. By synthesizing derivatives of this compound, it could be used to create new metal complexes with interesting catalytic or magnetic properties, or as a linker in the construction of porous MOFs for applications in gas storage and separation.
The exploration of these future research directions will be crucial in unlocking the full potential of this compound and related compounds, paving the way for new discoveries and technological advancements.
Q & A
Q. What are the optimized synthetic routes for 2-Bromo-1,3-bis(4-methylphenyl)propane-1,3-dione?
The compound can be synthesized via halogenation of its non-brominated precursor. A mechanochemical approach using potassium bromide (KBr) and Oxone® under solvent-free conditions has been effective for analogous fluorinated diones, achieving yields >80% . For brominated derivatives, substituting KBr with a brominating agent (e.g., NBS) in dichloromethane or acetonitrile under reflux may be explored. Key parameters include reaction time (12–24 hrs), temperature (40–80°C), and stoichiometric control to avoid di-substitution byproducts. Post-synthesis purification via column chromatography (hexane:ethyl acetate) is recommended .
Q. How is this compound characterized using spectroscopic and analytical methods?
- NMR : H and C NMR identify substituent environments. For example, the bromine atom induces distinct splitting patterns (e.g., H NMR: δ 6.45 ppm, d, Hz for fluorinated analogs; bromine’s deshielding effect will shift peaks downfield) .
- IR : Stretching frequencies for carbonyl groups (C=O) appear near 1667 cm, while C-Br vibrations occur at ~500–600 cm .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. For example, related brominated enones show planar geometries with dihedral angles <5° between aryl rings .
Q. What safety protocols are critical during handling?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy (evidenced by analogous brominated compounds) .
- Storage : Keep in amber glass vials at –20°C to prevent degradation. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Bromine enhances electrophilicity at the β-carbon, enabling Suzuki-Miyaura couplings with aryl boronic acids. Compared to chloro analogs, bromine’s lower electronegativity increases oxidative addition rates with Pd catalysts. Kinetic studies (monitored via F NMR for fluorinated analogs) suggest a Hammett substituent constant (σ) of ~0.41 for 4-methylphenyl groups, indicating moderate electron-donating effects .
Q. What crystallographic insights inform its solid-state reactivity?
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the enol tautomer. For example, related diones exhibit π-stacking distances of 3.5–3.7 Å, which may facilitate solid-state photodimerization. SHELXL refinement parameters (R1 < 0.05) ensure high accuracy in electron density maps .
Q. How can computational modeling predict its thermodynamic stability?
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) estimate the keto-enol tautomerization energy. Bromine’s polarizability reduces the energy barrier by ~2 kcal/mol compared to fluorine, favoring the enol form. Solvent effects (e.g., dielectric constant of acetone) can be modeled using the SMD implicit solvation model .
Q. How do substituent variations (e.g., methyl vs. methoxy) affect electronic properties?
Cyclic voltammetry shows that 4-methylphenyl groups lower the LUMO energy (–2.1 eV) compared to methoxy-substituted analogs (–1.8 eV), enhancing electrophilicity. UV-Vis spectra (λ ~280 nm) correlate with conjugation length, validated by TD-DFT calculations .
Q. What strategies resolve contradictions in reported synthetic yields?
Discrepancies often arise from solvent polarity and catalyst loading. For example, acetonitrile increases yields by 15% over DCM due to better bromide ion solvation. Controlled experiments with inline IR monitoring can optimize reaction progress and identify intermediates .
Q. How is this compound applied in green chemistry workflows?
Mechanochemical synthesis (ball milling) reduces solvent waste. For fluorinated diones, this method achieves 98% yield with a 50:1 mono/di-substitution ratio. Scale-up trials (10 mmol) show consistent reproducibility, suggesting applicability to brominated systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
